(3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Description
Properties
IUPAC Name |
(3aR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2)13-7-3-4-10(12,5-6-11)8(7)14-9/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCFWOAOSFUQY-MRTMQBJTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CCC(C2O1)(CCO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CC[C@@]([C@@H]2O1)(CCO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route from D-Ribose via Cyclopentane Ring Formation
The stereoselective synthesis of the target compound from D-ribose involves sequential protection, cyclization, and functional group transformations. Starting with D-ribose (1 ), acetone and sulfuric acid catalyze the formation of a tetrahydrofurodioxolane intermediate (2 ) (Scheme 1) :
Key Steps:
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Cyclization: Sulfuric acid-mediated cyclization of D-ribose in acetone yields the bicyclic dioxolane core.
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Alkene Formation: Methyltriphenylphosphonium bromide generates a Wittig reagent, converting ketones to alkenes (70% yield for 4 ) .
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Hydroxyethyl Introduction: CeCl-catalyzed reduction of intermediate ketones with NaBH installs stereospecific hydroxyl groups, followed by etherification with 2-bromoethanol .
Hydroxyethyl Group Installation via Alkylation-Reduction
A scalable method for introducing the 2-hydroxyethyl side chain involves sequential alkylation and borohydride reduction (Example 26, ). Starting from a hydroxyl-bearing cyclopenta[d] dioxolane precursor (MOTAM ):
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Alkylation: Treatment with NaH in THF at -10°C and methyl bromoacetate forms the methyl ester intermediate.
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Reduction: LiBH reduces the ester to a primary alcohol, yielding the 2-hydroxyethyl group :
Conditions:
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Temperature: -10°C for alkylation, room temperature for reduction
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Solvent: Anhydrous THF
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Workup: Quenching with acetic acid, extraction with MeTHF
Hydrogenolysis and Deprotection Strategies
Benzyl-protected intermediates are deprotected using catalytic hydrogenation. For example, benzyl carbamate derivatives undergo Pd/C-mediated hydrogenolysis with ammonium formate (87.47% yield) :
Optimization Notes:
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Temperature: 50°C accelerates deprotection without racemization
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Workup: Filtration and acidification with dibenzoyl-L-tartaric acid enables salt formation
Enantiomeric Resolution via Diastereomeric Salt Formation
Racemic mixtures of the target compound are resolved using dibenzoyl-L-tartaric acid (DBTA) to isolate the (3aR,4S,6aR)-enantiomer :
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Salt Formation: A 1:1 molar ratio of racemic amine and DBTA in ethanol/water induces crystallization of the diastereomerically pure salt.
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Recrystallization: Repeated crystallization from ethanol/water (3:1) enhances enantiomeric excess (>99% ee) :
Critical Parameters:
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Solvent Ratio: Ethanol/water (3:1) optimizes solubility and crystallization kinetics
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Temperature Gradient: Cooling from 28°C to 18°C ensures slow crystal growth
Comparative Analysis of Synthetic Methods
Key Insights:
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Chiral Pool Strategy (D-Ribose): Leverages inherent stereochemistry of carbohydrates but requires multiple steps.
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Late-Stage Resolution: Practical for racemic syntheses but sacrifices yield for enantiopurity.
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Hydrogenolysis Efficiency: High-yielding deprotection step compatible with sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of cyclopentadioxol compounds exhibit antiviral activities. For instance, studies have shown that modifications to the dioxolane ring can enhance efficacy against viral infections. The specific structural features of (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol could potentially lead to the development of new antiviral agents.
Anticancer Activity
Cyclopentadiene derivatives have been explored for their anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms. The unique stereochemistry of this compound may enhance its interaction with biological targets involved in cancer progression.
Drug Formulation
The compound's solubility and stability make it a candidate for drug formulation. Its hydroxyl groups can improve solubility in aqueous environments, which is crucial for oral bioavailability. Additionally, the bicyclic structure may offer improved pharmacokinetic properties compared to linear analogs.
Chiral Synthesis
Due to its chiral centers, this compound can serve as a chiral building block in asymmetric synthesis. This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a critical role in biological activity.
Polymer Chemistry
The compound's unique structure allows for potential applications in polymer synthesis. It can be utilized as a monomer or additive to create polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound could be incorporated into coatings and adhesives formulations to improve performance characteristics.
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various cyclopentadiene derivatives against influenza viruses. Compounds structurally similar to this compound demonstrated significant inhibition of viral replication.
Case Study 2: Synthesis of Chiral Drugs
Research on the use of bicyclic compounds in synthesizing chiral drugs highlighted the effectiveness of this compound as a chiral precursor in producing enantiomerically pure pharmaceuticals.
Mechanism of Action
The mechanism by which (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The cyclopenta[d][1,3]dioxolane scaffold is conserved across analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative table:
*Estimated based on C8H12O3 (core) + substituents.
Impact of Substituents on Properties
- Hydroxyethyl vs. Aryl Groups : The hydroxyethyl group in the target compound enhances hydrophilicity (logP ~0.5–1.5) compared to phenyl (logP ~2.5–3.0) or pyrimidinyl (logP ~1.8–2.5) substituents . This improves aqueous solubility, critical for drug delivery .
- Bulkier Substituents : The pyrimidinyl group in Ticagrelor Impurity 68 introduces steric hindrance, reducing metabolic stability but increasing target specificity .
Computational Similarity Metrics
Using SIMCOMP (a graph-based similarity tool), the target compound shows:
- High similarity (>75%) with 6-fluoro and 6-methoxy analogs due to conserved dioxolane and hydroxyl groups .
- Moderate similarity (50–60%) with phenyl-substituted derivatives, as aromatic rings reduce overlap in common substructures .
- Low similarity (<30%) with Ticagrelor Impurity 68, where the pyrimidinyl group dominates the structure .
Biological Activity
The compound (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a member of the cyclopentadiene family with notable biological activities. Its unique structure contributes to its potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₀H₁₈O₄
- CAS Number : 148905-15-1
- Molecular Weight : 202.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Receptor Modulation : The compound has been shown to act as a modulator for specific G-protein coupled receptors (GPCRs). This interaction can influence signaling pathways related to cardiovascular health and platelet aggregation.
- Antithrombotic Properties : Research indicates that derivatives of this compound may serve as effective antithrombotic agents by inhibiting P2Y12 receptors, which are crucial in platelet activation and aggregation. This mechanism is essential for preventing thrombosis and related cardiovascular events .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems, although further research is required to elucidate these mechanisms fully.
Biological Activity Data
Case Study 1: Antithrombotic Efficacy
In a study conducted by Zhang et al. (2012), the compound was evaluated for its antithrombotic properties in vitro. The results demonstrated that the compound effectively inhibited platelet aggregation in response to ADP stimulation, showcasing its potential as a therapeutic agent for cardiovascular diseases.
Case Study 2: Neuroprotective Potential
Another investigation explored the neuroprotective effects of derivatives of this compound in animal models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through modulation of glutamate receptors, indicating a promising avenue for treating conditions such as Alzheimer's disease.
Q & A
Q. What theoretical frameworks explain the compound’s conformational dynamics in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
